5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile
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Overview
Description
5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H5F3INO and a molecular weight of 327.04 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a trifluoromethyl group attached to a benzonitrile core. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzonitrile.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile can be compared with similar compounds such as:
5-Iodo-2-methoxybenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Methoxy-3-(trifluoromethyl)benzonitrile: Lacks the iodine atom, affecting its reactivity and applications.
5-Iodo-3-(trifluoromethyl)benzonitrile: Lacks the methoxy group, leading to variations in its chemical behavior.
The presence of all three functional groups (iodine, methoxy, and trifluoromethyl) in this compound makes it unique and valuable for specific applications.
Biological Activity
5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile is a synthetic organic compound with notable biological activity, primarily due to its unique structural features, which include an iodine atom, a methoxy group, and a trifluoromethyl group. This compound has garnered interest in pharmacological research for its potential therapeutic applications.
- Molecular Formula : C₉H₅F₃INO
- Molecular Weight : 327.042 g/mol
- Structure : The compound features a benzonitrile framework with distinct substituents that influence its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Its structural components allow it to bind effectively to proteins involved in disease pathways, potentially leading to therapeutic effects. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including antiviral and antibacterial activities.
Antiviral Properties
Research has shown that compounds similar to this compound can exhibit antiviral activity. For instance, studies have indicated that certain trifluoromethyl-substituted benzonitriles demonstrate potent inhibitory effects against various viruses, including those responsible for respiratory infections and other viral diseases . The trifluoromethyl group enhances lipophilicity and alters electronic properties, which may facilitate better interaction with viral proteins.
Antibacterial and Antifungal Activity
The compound's antibacterial and antifungal potential has also been investigated. Preliminary studies suggest that similar trifluorinated compounds exhibit significant antimicrobial activity against a range of bacterial strains. The presence of the methoxy group may enhance solubility and bioavailability, contributing to the overall efficacy of the compound in inhibiting microbial growth .
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Data indicate that long-term exposure to high concentrations may lead to respiratory issues and other health concerns . However, current literature does not classify this compound as an endocrine disruptor or indicate significant mutagenic properties .
Case Studies and Research Findings
- Antiviral Efficacy : A study focused on the antiviral activity of structurally related compounds demonstrated that certain derivatives showed IC50 values comparable to established antiviral drugs, indicating strong potential for therapeutic development .
- Antimicrobial Investigations : Research on fluorinated chalcones revealed promising antibacterial and antifungal properties linked to their structural characteristics, suggesting that similar modifications in benzonitriles could yield effective antimicrobial agents .
Comparative Analysis of Related Compounds
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
This compound | Structure | Iodine, methoxy, trifluoromethyl groups | Antiviral, antibacterial |
2-Iodo-5-(trifluoromethyl)benzonitrile | Structure | Similar halogenation | Antiviral potentials noted |
4-Bromo-3-(trifluoromethyl)benzonitrile | Structure | Bromine instead of iodine | Varying reactivity |
Properties
IUPAC Name |
5-iodo-2-methoxy-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3INO/c1-15-8-5(4-14)2-6(13)3-7(8)9(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METMOUVZRLQWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1C(F)(F)F)I)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445995-74-3 |
Source
|
Record name | 5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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